1-Myristoyl-2-oleoyl-3-palmitoyl-rac-glycerol

描述

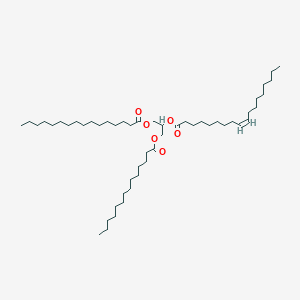

(1-Hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate is a triacylglycerol (TAG) composed of a glycerol backbone esterified with three distinct fatty acyl chains:

- Hexadecanoyl (C16:0): A saturated fatty acid (palmitic acid) at the sn-1 position.

- Tetradecanoyl (C14:0): A saturated fatty acid (myristic acid) at the sn-3 position.

- (Z)-Octadec-9-enoate (C18:1Δ9): A monounsaturated oleic acid at the sn-2 position.

Its molecular formula is C₅₁H₉₃O₆, with a molecular weight of 802.2 g/mol. This mixed-acid TAG is structurally analogous to natural fats and oils, where acyl chain diversity influences physical properties and metabolic behavior.

属性

IUPAC Name |

(1-hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H96O6/c1-4-7-10-13-16-19-22-24-25-27-30-33-36-39-42-45-51(54)57-48(46-55-49(52)43-40-37-34-31-28-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h24-25,48H,4-23,26-47H2,1-3H3/b25-24- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCHFSAGWHHCGP-IZHYLOQSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H96O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

805.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件

1-肉豆蔻酰-2-油酰-3-棕榈酰-消旋甘油酯可以通过肉豆蔻酸、油酸和棕榈酸与甘油的酯化反应合成。 该反应通常需要催化剂,例如硫酸或对甲苯磺酸,并在回流条件下进行 .

工业生产方法

该化合物的工业生产涉及类似的酯化工艺,但规模更大。 该过程可能包括额外的纯化步骤,例如蒸馏或色谱,以确保最终产品的纯度 .

化学反应分析

反应类型

1-肉豆蔻酰-2-油酰-3-棕榈酰-消旋甘油酯会发生各种化学反应,包括:

氧化: 该化合物可以氧化形成相应的脂肪酸过氧化物。

水解: 它可以水解产生游离脂肪酸和甘油。

酯交换: 该反应涉及在催化剂的作用下,酯基与醇之间的交换.

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

水解: 使用盐酸或氢氧化钠的酸性或碱性条件。

酯交换: 催化剂如甲醇钠或脂肪酶.

形成的主要产物

氧化: 脂肪酸过氧化物。

水解: 游离脂肪酸(肉豆蔻酸、油酸、棕榈酸)和甘油。

酯交换: 脂肪酸的甲酯和甘油.

科学研究应用

1-肉豆蔻酰-2-油酰-3-棕榈酰-消旋甘油酯在科学研究中有多种应用:

化学: 用作三酰基甘油色谱分析中的标准品.

生物学: 研究其在生物体脂质代谢和储存中的作用.

作用机制

1-肉豆蔻酰-2-油酰-3-棕榈酰-消旋甘油酯的作用机制涉及其与脂质代谢途径的相互作用。它被脂肪酶水解,释放游离脂肪酸和甘油,然后用于各种代谢过程。 该化合物也可能影响与脂质代谢相关的膜流动性和信号通路 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Triolein (C57H104O6)

- Structure : Three oleic acid (C18:1Δ9) chains esterified to glycerol.

- Key Differences :

- Higher unsaturation (three double bonds) lowers melting point (~5°C) compared to the target compound (estimated ~15–20°C due to two saturated chains).

- Molecular weight: 885.4 g/mol vs. 802.2 g/mol for the target.

- Applications : Common in olive oil; used as a lipid standard in biochemistry.

Tristearin (C57H110O6)

- Structure : Three fully saturated stearic acid (C18:0) chains.

- Key Differences :

- Fully saturated structure results in a high melting point (~72°C), making it solid at room temperature.

- Less metabolically accessible than unsaturated or mixed-chain TAGs.

- Applications : Used in cosmetics and as a hardening agent.

1,2-Dioleoyl-3-palmitoyl-rac-glycerol (C55H102O6)

- Structure : Two oleate (C18:1Δ9) and one palmitate (C16:0) chain.

- Key Differences :

1-Stearoyl-2-oleoyl-sn-glycerol (C39H74O5)

- Structure : A diacylglycerol (DAG) with stearate (C18:0) and oleate (C18:1Δ9).

- Key Differences :

Data Table: Comparative Analysis of TAGs and Analogues

*Estimated based on acyl chain saturation.

Functional and Metabolic Comparisons

- Hydrophobicity : The target compound’s two saturated chains enhance hydrophobicity compared to triolein, aligning it closer to tristearin in solubility profiles.

- Enzymatic Hydrolysis: Lipases preferentially hydrolyze sn-1/3 positions, releasing hexadecanoic and tetradecanoic acids first, followed by oleic acid. This contrasts with triolein, where all chains are equally susceptible.

- Thermal Stability : The presence of unsaturated oleate reduces oxidative stability compared to tristearin but improves it relative to triolein.

生物活性

The compound (1-Hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate , also known as a complex triglyceride, has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 840.4 g/mol. It is characterized by the presence of multiple fatty acid chains which contribute to its hydrophobic nature and potential interactions with biological membranes.

The biological activity of fatty acid esters like this compound generally involves interactions with cell membranes, influencing membrane fluidity and permeability. The primary mechanisms include:

- Hydrophobic Interactions : The long hydrocarbon chains may integrate into lipid bilayers, altering their physical properties.

- Enzyme Modulation : Similar compounds have been shown to interact with various enzymes involved in lipid metabolism and signaling pathways.

- Cell Signaling : Fatty acid esters can act as signaling molecules, potentially affecting pathways related to inflammation and metabolic regulation.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Case Studies and Experimental Data

Recent studies have highlighted the potential applications of fatty acid esters in pharmacology and nutrition. The following table summarizes key findings from various research articles regarding the biological activity of related compounds:

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests that they are primarily metabolized in the liver, followed by excretion via urine and feces. Understanding the metabolism is crucial for evaluating therapeutic potential and safety.

常见问题

Basic Research Question: What are the optimal synthetic routes for producing (1-hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate, and how can stereochemical purity be ensured?

Methodological Answer:

Synthesis typically involves regioselective esterification of glycerol derivatives. For example:

- Step 1 : Use lipase-catalyzed esterification (e.g., immobilized Candida antarctica lipase B) to selectively attach the tetradecanoyl (C14:0) and hexadecanoyl (C16:0) groups to the glycerol backbone .

- Step 2 : Introduce the (Z)-octadec-9-enoate (oleate) group via acylation under mild conditions (e.g., DCC/DMAP coupling) to avoid double-bond isomerization .

- Validation : Monitor stereochemical integrity using NMR (olefinic carbons at δ ~128–130 ppm for Z-configuration) and chiral HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。